molecular formula C9H12N4O3 B1420215 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1208757-40-7

1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1420215
CAS No.: 1208757-40-7
M. Wt: 224.22 g/mol
InChI Key: NGCQILPCQQLXBX-UHFFFAOYSA-N
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Description

1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound that features a unique combination of a pyrrolidine ring, a triazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the pyrrolidine moiety enhances its pharmacological properties. The molecular formula is C8H10N4O3C_8H_{10}N_4O_3, and it exhibits several functional groups that contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .

Anti-inflammatory Properties

The compound is also being explored for its anti-inflammatory effects. Research indicates that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This makes it a potential candidate for developing new anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have shown that it can induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation . Further studies are required to elucidate its efficacy and safety in clinical settings.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound has a favorable binding profile with several proteins involved in disease processes, indicating its potential as a lead compound for drug development .

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of this compound. Initial assessments suggest low toxicity levels at therapeutic doses; however, comprehensive toxicological studies are necessary to confirm these findings before advancing to clinical trials .

Material Science Applications

The unique structural characteristics of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metal ions has implications for developing new materials with specific electronic or catalytic properties.

Case Studies

StudyFindingsImplications
Study on Antimicrobial Activity Demonstrated effectiveness against S. aureus and E. coliPotential for developing new antibiotics
Anti-inflammatory Research Inhibition of COX enzymes observedCould lead to safer anti-inflammatory medications
Anticancer Mechanism Investigation Induction of apoptosis in cancer cell linesPotential for cancer therapeutics

Mechanism of Action

The mechanism of action of 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds:

    Similar Compounds: Pyrrolidine derivatives, triazole derivatives, carboxylic acid derivatives.

    Uniqueness: The combination of the pyrrolidine ring, triazole ring, and carboxylic acid group in a single molecule provides unique chemical and biological properties that are not commonly found in other compounds.

Biological Activity

1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1208757-40-7) is a synthetic compound characterized by the presence of a pyrrolidine ring, a triazole ring, and a carboxylic acid group. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C9H12N4O3C_9H_{12}N_4O_3 with a molecular weight of 224.22 g/mol. Its structure allows for various chemical reactions, including oxidation and substitution, which can modify its biological properties.

PropertyValue
CAS Number1208757-40-7
Molecular FormulaC9H12N4O3
Molecular Weight224.22 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit antimicrobial activity. The presence of the pyrrolidine ring enhances this effect by improving lipophilicity, facilitating cellular uptake. Studies have shown that derivatives of triazole compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for new antimicrobial agents .

Anticancer Activity

The triazole scaffold is recognized for its role in developing anticancer agents. The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and modulation of signaling pathways related to cell growth and survival. For instance, compounds derived from triazoles have shown promise in targeting specific enzymes involved in cancer progression .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, there is emerging evidence that suggests anti-inflammatory properties associated with this compound. The carboxylic acid group may interact with inflammatory pathways, potentially reducing cytokine production and inflammatory responses .

The biological activities of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to cell surface receptors, altering downstream signaling cascades.
  • Pathway Modulation : The compound may influence pathways related to inflammation and apoptosis.

Study on Antimicrobial Activity

A recent study examined the antimicrobial efficacy of several triazole derivatives against common pathogens. The results indicated that the derivative containing the pyrrolidine moiety exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study on Anticancer Properties

In vitro studies on cancer cell lines demonstrated that this compound effectively induced apoptosis in treated cells. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Properties

IUPAC Name

1-(2-oxo-2-pyrrolidin-1-ylethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c14-8(12-3-1-2-4-12)6-13-5-7(9(15)16)10-11-13/h5H,1-4,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCQILPCQQLXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid

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